5-Amino-1-benzylazepan-2-one
Description
5-Amino-1-benzylazepan-2-one is a seven-membered lactam derivative featuring a benzyl substituent at the 1-position and an amino group at the 5-position. The amino group at position 5 introduces a nucleophilic site, making it amenable to further functionalization or interaction with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-amino-1-benzylazepan-2-one |
InChI |
InChI=1S/C13H18N2O/c14-12-6-7-13(16)15(9-8-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
InChI Key |
NLFDYRYHAJZPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(CCC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzylazepan-2-one can be achieved through several methods. One common approach involves the reductive amination of 1-benzylazepan-2-one with an appropriate amine source. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the cyclization of a suitable precursor, such as N-benzyl-2-aminobutyric acid, under acidic or basic conditions. This cyclization can be facilitated by heating the reaction mixture to promote ring closure.
Industrial Production Methods
Industrial production of 5-Amino-1-benzylazepan-2-one may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance reaction efficiency by providing better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-benzylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted azepanones depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-benzylazepan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
2-Aminobenzamides
2-Aminobenzamides are aromatic amides with an amino group ortho to the amide functionality. Unlike 5-Amino-1-benzylazepan-2-one, these compounds lack a lactam ring and instead feature a planar benzene ring. Key differences include:
- Solubility: 2-Aminobenzamides generally exhibit higher aqueous solubility due to their aromatic amide structure, whereas the benzyl and lactam groups in 5-Amino-1-benzylazepan-2-one may reduce solubility .
- Bioactivity: 2-Aminobenzamides are well-documented as histone deacetylase (HDAC) inhibitors, leveraging their amide group for zinc chelation. In contrast, the lactam ring of 5-Amino-1-benzylazepan-2-one could favor interactions with proteases or G-protein-coupled receptors (GPCRs) .
Benzodiazepines (e.g., Methylclonazepam)
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) shares a lactam ring with 5-Amino-1-benzylazepan-2-one but incorporates a diazepine core and a nitro group. Notable contrasts:
- Ring Size and Substituents: Methylclonazepam’s diazepine ring (seven-membered with two nitrogen atoms) differs from the azepanone’s single nitrogen. The nitro group in Methylclonazepam enhances electrophilicity, critical for GABA_A receptor binding, whereas the amino group in 5-Amino-1-benzylazepan-2-one may support nucleophilic or hydrogen-bonding interactions .
Physicochemical and Pharmacological Data
| Property | 5-Amino-1-benzylazepan-2-one | 2-Aminobenzamides | Methylclonazepam |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O | C₇H₈N₂O (example) | C₁₆H₁₂ClN₃O₃ |
| Molecular Weight (g/mol) | 202.25 | 136.15 | 329.74 |
| Solubility | Moderate (predicted) | High (aqueous) | Low (lipophilic) |
| Key Functional Groups | Lactam, benzyl, amino | Amide, amino | Diazepine, nitro, chlorophenyl |
| Bioactivity | Hypothesized protease inhibition | HDAC inhibition | GABA_A receptor modulation |
| References |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
